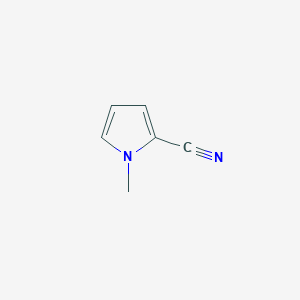

1-methyl-1H-pyrrole-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSGIQEBOZPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366418 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34884-10-1 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications

Executive Summary

1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative of significant interest in synthetic organic chemistry and medicinal research. This molecule features an electron-rich pyrrole ring, a common scaffold in numerous natural products and pharmaceuticals, functionalized with a strongly electron-withdrawing nitrile group. The interplay between the electron-donating N-methyl group and the electron-withdrawing C2-carbonitrile group establishes a unique reactivity profile, making it a versatile and valuable building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications in the field of drug discovery and development.

Molecular and Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methylpyrrole-2-carbonitrile | [1] |

| Synonyms | N-Methyl-2-cyanopyrrole, 1-Methyl-2-cyanopyrrole | [2] |

| CAS Number | 34884-10-1 | [1] |

| Molecular Formula | C₆H₆N₂ | [1] |

| Molecular Weight | 106.13 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 87°C @ 10 mmHg | [2] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [2] |

Synthesis and Manufacturing Protocol

The synthesis of this compound can be achieved through several routes, including anodic oxidation and photosensitized reactions. However, a highly effective and scalable method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a suitable amide and base. This process is advantageous for its controlled reaction conditions and good yields.

Experimental Protocol: Synthesis via Chlorosulfonyl Isocyanate

This protocol is based on the general methodology described in patent literature for the synthesis of pyrrole-2-carbonitriles.

Causality: This method leverages the high reactivity of the electron-rich 1-methylpyrrole towards the powerful electrophile, chlorosulfonyl isocyanate. The reaction proceeds via an electrophilic substitution to form an N-chlorosulfonyl amide intermediate. Subsequent treatment with a weak base like N,N-dimethylformamide (DMF) facilitates the elimination of chlorosulfonic acid to yield the desired nitrile.

Step-by-Step Methodology:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (Nitrogen or Argon) is dried in an oven and allowed to cool under an inert atmosphere.

-

Initial Reaction: The flask is charged with a solution of 1-methylpyrrole in an anhydrous, inert solvent (e.g., acetonitrile or dichloromethane). The solution is cooled to approximately 0°C using an ice bath.

-

Addition of CSI: A solution of chlorosulfonyl isocyanate (approx. 1.0 molar equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below 0°C. The high reactivity of CSI necessitates slow, controlled addition to prevent side reactions and manage the exothermic nature of the reaction.

-

Intermediate Formation: After the addition is complete, the reaction mixture is stirred at 0°C for 1-2 hours to ensure the complete formation of the N-chlorosulfonyl-1-methyl-1H-pyrrole-2-carboxamide intermediate.

-

Decomposition & Nitrile Formation: A molar excess (at least 2.0 molar equivalents) of N,N-dimethylformamide (DMF) is added to the reaction mixture. This step is critical as DMF acts as a mild Lewis base to facilitate the elimination of the chlorosulfonyl group.

-

Neutralization & Precipitation: Following the DMF addition, a molar excess of a non-nucleophilic organic base (e.g., triethylamine or pyridine) is added. This neutralizes the acidic byproducts, resulting in the precipitation of salts.

-

Workup & Isolation: The precipitate is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

| Technique | Predicted Spectral Features |

| ¹H NMR | ~6.7-6.8 ppm (t, 1H): Proton at C4, coupled to C3-H and C5-H. ~6.5-6.6 ppm (dd, 1H): Proton at C5, coupled to C4-H. ~6.0-6.1 ppm (dd, 1H): Proton at C3, coupled to C4-H. ~3.8-3.9 ppm (s, 3H): N-methyl protons. |

| ¹³C NMR | ~125 ppm: C5 ~122 ppm: C2 (carbon bearing the nitrile) ~117 ppm: Nitrile carbon (-C≡N) ~110 ppm: C4 ~108 ppm: C3 ~95 ppm: C2 (carbon bearing the nitrile group, shifted upfield) ~35 ppm: N-methyl carbon (-CH₃) |

| IR Spectroscopy | ~2220-2230 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch. ~2900-3100 cm⁻¹: C-H stretching from the aromatic ring and methyl group. ~1400-1550 cm⁻¹: C=C and C-N stretching vibrations within the pyrrole ring. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 106.13 |

Note: Predicted NMR shifts are relative to TMS and can vary based on solvent and experimental conditions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the competing electronic effects of its substituents.

-

Electron-Donating Group (Activating): The N-methyl group is an electron-donating group (EDG) through induction, which increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than unsubstituted pyrrole.

-

Electron-Withdrawing Group (Deactivating): The carbonitrile group at the C2 position is a potent electron-withdrawing group (EWG) through both induction and resonance. This effect deactivates the ring towards electrophilic substitution, particularly at the adjacent C3 and the C5 positions.

Regioselectivity of Electrophilic Substitution: The pyrrole ring is inherently electron-rich and favors electrophilic substitution at the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate (arenium ion).[3] In this molecule, the C2 position is blocked. The combined electronic effects direct incoming electrophiles primarily to the C4 position . The C5 position is deactivated by the adjacent nitrile group, and the C3 position is similarly, though less strongly, deactivated. The C4 position is least affected by the deactivating nature of the nitrile group, making it the most nucleophilic site on the ring for further functionalization.

Caption: Electronic influences governing reactivity and regioselectivity.

Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional group that serves as a synthetic handle for numerous transformations.[3] It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and top-selling pharmaceuticals. Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.

This compound serves as a key intermediate in the synthesis of these complex molecules.[3] Its defined reactivity allows for controlled, regioselective introduction of further substituents, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. The nitrile group itself can be a crucial pharmacophoric element or can be transformed into other functional groups like amines or carboxylic acids, which are common in drug molecules for forming salt bridges or hydrogen bonds with biological targets.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

-

Hazard Classifications (CLP): Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[1]

-

Hazard Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Safe Handling Protocol:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Container: Keep the container tightly closed and store in the original packaging.

-

Recommended Temperature: 2-8°C.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink half a liter of water if the person is conscious. Seek immediate medical attention.

References

-

PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-methyl-1H-pyrrole-2-acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-carbonitrile, 5-amino-4-ethyl-1-(1-methylethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile from 1-Methylpyrrole

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic methodologies. We will explore direct cyanation techniques and multi-step strategies, elucidating the underlying chemical principles and providing field-proven experimental protocols. The guide emphasizes scientific integrity, with a focus on the causality behind experimental choices and self-validating protocols, supported by authoritative references.

Introduction: The Significance of this compound

Pyrrole carbonitriles are a class of organic compounds that feature a pyrrole ring functionalized with one or more nitrile (-C≡N) groups.[1] This structural motif is of considerable importance in organic synthesis and drug discovery. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyrrole ring, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.[1] this compound, in particular, serves as a crucial precursor for a variety of pharmaceutical agents, including thrombin inhibitors and insecticides.

The strategic placement of the nitrile group at the 2-position of the 1-methylpyrrole core offers a unique combination of electronic properties and a handle for further chemical transformations. The N-methyl group is electron-donating, which activates the pyrrole ring towards electrophilic substitution, while the carbonitrile group at the C2 position is strongly electron-withdrawing, deactivating the ring, particularly at the adjacent C3 and C5 positions.[1] This electronic interplay is pivotal for regioselective functionalization in subsequent synthetic steps.

This guide will focus on the most practical and efficient methods for the synthesis of this compound from the readily available starting material, 1-methylpyrrole.

Synthetic Strategies: A Comparative Analysis

Two primary strategies have emerged as the most effective for the synthesis of this compound:

-

Direct Cyanation: This approach involves the direct introduction of a nitrile group onto the 1-methylpyrrole ring in a single step.

-

Two-Step Formylation-Conversion: This method first introduces a formyl group at the 2-position via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde into a nitrile.

The choice between these strategies often depends on factors such as scale, available reagents, and desired purity.

Direct Cyanation with Chlorosulfonyl Isocyanate (CSI)

Direct cyanation using chlorosulfonyl isocyanate (CSI) is a powerful and frequently employed method for introducing a nitrile group onto electron-rich aromatic systems like 1-methylpyrrole.[2] CSI is a highly reactive electrophile that readily attacks the electron-rich C2 position of the pyrrole ring.

Mechanism and Rationale:

The reaction proceeds through an initial electrophilic attack of CSI on the 1-methylpyrrole. The resulting intermediate undergoes a series of transformations, facilitated by a suitable quenching agent like N,N-dimethylformamide (DMF), to yield the desired nitrile. The use of DMF at low temperatures is crucial as it does not react with CSI but facilitates the conversion of the intermediate to the nitrile upon warming, which helps in avoiding the formation of by-products like dicyanopyrroles.[2]

Figure 1: Direct Cyanation Workflow

Advantages:

-

One-pot synthesis: This method offers a direct conversion, which can be more time and resource-efficient.

-

Good yields: With optimized conditions, this reaction can provide high yields of the desired product.

Challenges:

-

Handling of CSI: Chlorosulfonyl isocyanate is a hazardous and moisture-sensitive reagent that requires careful handling.[3][4]

-

Potential for side reactions: Dicyanation can occur if the reaction conditions are not carefully controlled.

Two-Step Synthesis via Vilsmeier-Haack Formylation

An alternative and often preferred route involves a two-step process starting with the Vilsmeier-Haack formylation of 1-methylpyrrole to produce 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde is then converted to the nitrile.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[7]

Mechanism and Rationale:

The electrophilic Vilsmeier reagent attacks the C2 position of 1-methylpyrrole. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[7] This reaction is highly regioselective for the 2-position in pyrroles.

Step 2: Conversion of Aldehyde to Nitrile

The resulting 1-methyl-1H-pyrrole-2-carbaldehyde can be converted to the nitrile through several methods, with the dehydration of the corresponding aldoxime being a common and effective approach.[8]

-

Oxime Formation: The aldehyde is reacted with hydroxylamine to form 1-methyl-1H-pyrrole-2-carbaldehyde oxime.

-

Dehydration: The oxime is then dehydrated using a variety of reagents, such as acetic anhydride or other dehydrating agents, to yield the nitrile.

Figure 2: Two-Step Formylation-Conversion Workflow

Advantages:

-

Milder Reagents: The reagents used in the Vilsmeier-Haack reaction are generally less hazardous than CSI.

-

High Regioselectivity: The formylation step is highly selective for the 2-position.

-

Versatility: The intermediate aldehyde can be used to synthesize a variety of other derivatives.

Challenges:

-

Multi-step process: This route involves two distinct synthetic steps, which can increase the overall reaction time and reduce the overall yield.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol for Direct Cyanation using Chlorosulfonyl Isocyanate

This protocol is adapted from a patented procedure which reports a high yield.[9]

Materials:

-

1-Methylpyrrole

-

Chlorosulfonyl isocyanate (CSI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-methylpyrrole in toluene, cooled to 0°C, add chlorosulfonyl isocyanate dropwise while maintaining the temperature at or below 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol for Two-Step Synthesis via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

Materials:

-

1-Methylpyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flask containing N,N-dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-methylpyrrole in dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by distillation or chromatography.

Step 2: Synthesis of this compound from the Aldehyde

Materials:

-

1-Methyl-1H-pyrrole-2-carbaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Acetic anhydride

Procedure:

-

Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and add water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain 1-methyl-1H-pyrrole-2-carbaldehyde oxime.

-

To the dried oxime, add acetic anhydride and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or distillation to yield this compound.

Data Summary

| Method | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |

| Direct Cyanation | 1-Methylpyrrole, CSI, DMF | 1 | 76%[9] | Efficient, one-pot | Hazardous reagents, potential for side reactions |

| Vilsmeier-Haack | 1-Methylpyrrole, DMF, POCl₃, NH₂OH·HCl, Ac₂O | 2 | Good to high | Milder reagents, high regioselectivity | Multi-step, potentially lower overall yield |

Conclusion

The synthesis of this compound from 1-methylpyrrole can be effectively achieved through two primary routes: direct cyanation with chlorosulfonyl isocyanate and a two-step Vilsmeier-Haack formylation followed by conversion of the aldehyde to the nitrile. The direct cyanation method offers a more streamlined, one-pot synthesis with high yields, but requires careful handling of hazardous reagents. The two-step approach, while longer, utilizes safer reagents and provides a versatile intermediate aldehyde. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, safety considerations, and available resources. Both methods, when executed with precision, provide reliable access to this important heterocyclic building block.

References

- Benchchem. (n.d.). This compound | 34884-10-1.

- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673-2676.

- ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles.

- ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.

- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

- Royal Society of Chemistry. (n.d.). Photo-induced radical transformations of tosyl cyanide.

- Kusurkar, R., Goswami, S., & Vyas, S. (2003). Note: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 42B, 3148-3151.

- Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source.

- Wikipedia. (n.d.). Cyanation.

- ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.

- Organic Syntheses. (n.d.). chlorosulfonyl isocyanate.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.

- Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate.

- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

1-methyl-1H-pyrrole-2-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized pyrrole, a core scaffold in numerous biologically active molecules and approved pharmaceuticals, this compound serves as a versatile intermediate for the synthesis of more complex chemical entities.[1] The presence of the electron-withdrawing nitrile (-C≡N) group on the electron-rich pyrrole ring profoundly influences its chemical reactivity, making it a valuable building block for drug discovery and organic synthesis.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and its established role in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in experimental design, dictating reaction conditions, purification strategies, and safety protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂ | [2][3] |

| Molecular Weight | 106.13 g/mol | [2][3][4] |

| CAS Number | 34884-10-1 | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 87 °C at 10 mmHg | [3] |

| Density | ~1.03 g/cm³ | [4] |

| Synonyms | 1-Methylpyrrole-2-carbonitrile, 2-Cyano-1-methylpyrrole, N-Methyl-2-pyrrolecarbonitrile | [2][3] |

Synthesis of this compound

The synthesis of pyrrole-2-carbonitriles can be achieved through various methods, but a common and effective approach involves the reaction of the parent pyrrole with chlorosulfonyl isocyanate (CSI).[5] This method is advantageous due to its high efficiency and applicability to substituted pyrroles.

Experimental Protocol: Synthesis via Chlorosulfonyl Isocyanate

This protocol describes the synthesis of this compound from 1-methylpyrrole.

Step 1: Reaction with Chlorosulfonyl Isocyanate (CSI)

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpyrrole in a suitable solvent such as toluene.

-

Cool the solution to a temperature at or below 0 °C. This is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

-

Slowly add a molar equivalent of chlorosulfonyl isocyanate to the cooled solution. The CSI acts as an efficient electrophile, reacting with the electron-rich pyrrole ring. The reaction typically favors substitution at the C2 position due to the stabilization of the cationic intermediate.[1][5]

Step 2: Formation of the Intermediate

-

Upon addition of CSI, an intermediate product is formed. In a solvent like toluene, this may lead to the formation of two layers, with the bottom layer solidifying upon cooling.[5]

Step 3: Amide Treatment

-

The resulting product is then treated with a molar excess of an amide, such as N,N-dimethylformamide (DMF). This step is essential for the subsequent elimination reaction that forms the nitrile group.

Step 4: Base-Induced Elimination and Isolation

-

An organic base is added in molar excess to the mixture. This induces an elimination reaction, leading to the formation of a precipitate and a solution phase containing the desired this compound.[5]

-

The precipitate is removed by filtration.

-

The final product, this compound, is isolated from the resulting solution phase, often through concentration of the filtrate. A yield of up to 95% has been reported using this method.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][6] The incorporation of a carbonitrile group, as seen in this compound, can enhance the therapeutic potential of these molecules, often by improving their binding affinity to biological targets.[1]

Case Study: Non-Steroidal Progesterone Receptor Antagonists

A notable application of this compound is in the development of non-steroidal progesterone receptor (PR) antagonists. Researchers have synthesized and evaluated derivatives containing the this compound moiety.[7] These compounds were tested for their ability to antagonize the progesterone receptor in a T47D cell alkaline phosphatase assay. Several of these derivatives demonstrated potent PR antagonist activity in the low nanomolar range and exhibited good selectivity over other steroid receptors.[7] This research highlights the value of the this compound scaffold in designing selective and potent receptor modulators, which are crucial for therapies targeting hormone-dependent conditions.

Role as a Synthetic Building Block

Beyond specific applications, derivatives like 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile serve as versatile building blocks for creating libraries of complex organic molecules.[8] The unique reactivity conferred by the different functional groups allows for diverse chemical transformations, enabling researchers to explore new avenues in drug discovery, from enzyme inhibitors to novel anti-cancer and anti-inflammatory agents.[8]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][4] It is known to cause serious eye irritation and skin irritation.[2][4] It may also cause respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area or outdoors.[4] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

Conclusion

This compound is a chemical compound of significant utility, bridging the gap between basic organic synthesis and applied pharmaceutical development. Its well-defined physicochemical properties, coupled with efficient synthesis routes, make it an accessible and valuable intermediate. The demonstrated success of its derivatives in modulating biological targets, such as the progesterone receptor, underscores its potential for the discovery of novel therapeutics. As research continues to uncover the vast chemical space accessible from this scaffold, its importance in medicinal chemistry and materials science is set to grow.

References

-

PubChem. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111. National Institutes of Health. [Link]

-

PubMed. This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. [Link]

- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

ChemSynthesis. 1H-pyrrole-2-carbonitrile. [Link]

-

Linqu Organics. Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. [Link]

-

DR-NTU, Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]

-

MDPI. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]

-

Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpyrrole-2-carbonitrile | 34884-10-1 [chemicalbook.com]

- 4. 34884-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-pyrrole-2-carbonitrile

Foreword: The Structural Imperative

In the landscape of pharmaceutical research and materials science, the pyrrole scaffold is a cornerstone of molecular design.[1] Its derivatives are integral to a multitude of biologically active compounds and functional materials.[2] 1-methyl-1H-pyrrole-2-carbonitrile (C₆H₆N₂) is a key exemplar of this class, serving as a versatile synthetic intermediate. The introduction of the electron-withdrawing nitrile group at the 2-position, coupled with N-methylation, fundamentally alters the electronic and steric profile of the parent pyrrole ring, making precise structural verification a non-negotiable prerequisite for its use in further discovery and development workflows.[3]

Molecular Identity

Before delving into the spectral data, it is crucial to establish the fundamental properties of the target compound.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 34884-10-1 | [4][5] |

| Molecular Formula | C₆H₆N₂ | [4] |

| Molecular Weight | 106.13 g/mol | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and electronic environment of the pyrrole ring.

The Causality of Chemical Shifts: Predictive Analysis

The chemical shifts in the NMR spectrum of this compound are dictated by the interplay of the aromatic pyrrole ring system, the N-methyl group, and the strongly electron-withdrawing cyano group (-C≡N). By analyzing the known spectra of 1-methylpyrrole and applying established substituent chemical shift (SCS) principles, we can predict the spectrum with high confidence.[6][7]

-

¹H NMR: The cyano group at C2 will significantly deshield the adjacent proton at C5 due to its anisotropic and inductive effects. The protons at C3 and C4 will also be shifted downfield compared to 1-methylpyrrole, but to a lesser extent. The N-methyl group, being attached to the electron-rich nitrogen, will appear as a sharp singlet.

-

¹³C NMR: The carbon atom directly attached to the nitrile group (C2) will be significantly influenced, as will the nitrile carbon itself. The electron-withdrawing nature of the nitrile will cause a downfield shift for all ring carbons compared to the parent 1-methylpyrrole, with the effect being most pronounced at C3 and C5.[7]

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H5 | ~6.8 - 7.0 | t | J(H5,H4) ≈ 2.5 | Pyrrole Ring |

| H3 | ~6.6 - 6.8 | t | J(H3,H4) ≈ 2.5 | Pyrrole Ring |

| H4 | ~6.1 - 6.3 | t | J(H4,H3) ≈ J(H4,H5) ≈ 2.5 | Pyrrole Ring |

| -CH₃ | ~3.7 - 3.9 | s | - | N-Methyl |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C5 | ~125 - 128 | Pyrrole Ring |

| C4 | ~112 - 115 | Pyrrole Ring |

| C3 | ~110 - 113 | Pyrrole Ring |

| C2 | ~115 - 118 | Pyrrole Ring |

| -C≡N | ~114 - 117 | Nitrile Carbon |

| -CH₃ | ~35 - 37 | N-Methyl |

Diagram 1: Molecular Structure and NMR Assignments

A visual representation of the molecule with atom labels corresponding to the NMR data tables.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of the this compound sample for ¹³C NMR (5-10 mg is sufficient for ¹H). The higher concentration for ¹³C NMR is a critical choice to overcome the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal. This step is crucial for obtaining high-resolution spectra where fine couplings can be observed.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Utilize a standard pulse program with a 45-degree pulse angle and a 2-second relaxation delay.

-

Accumulate at least 1024 scans. The necessity for a higher number of scans is a direct consequence of the 1.1% natural abundance of ¹³C.

-

Diagram 2: NMR Analysis Workflow

This diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable technique for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption band is that of the nitrile (-C≡N) group.

Vibrational Causality

The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequency of this absorption is characteristic of the bond type and its electronic environment. The C≡N triple bond in our target molecule is conjugated with the aromatic pyrrole ring. This conjugation slightly lowers the bond strength and, consequently, its stretching frequency compared to a saturated aliphatic nitrile.

Predicted IR Data

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic, N-CH₃) |

| ~2225 - 2215 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1550 - 1450 | Medium-Strong | C=C Stretch (Pyrrole Ring) |

The most crucial peak for confirmation is the strong, sharp absorption expected around 2220 cm⁻¹. Its presence is definitive evidence for the nitrile functional group, while its exact position confirms its conjugation with the aromatic ring.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest and most common method is to analyze it as a neat liquid.

-

Place one drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The choice of salt plates is critical as they are transparent to IR radiation in the typical analysis range.

-

Gently press the plates together to form a thin capillary film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path to subtract atmospheric H₂O and CO₂ absorptions. This is a self-validating step ensuring that observed peaks originate from the sample, not the environment.

-

Acquire the sample spectrum, typically by co-adding 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that generates a reproducible fragmentation pattern.

Fragmentation Logic

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•). The charge is stabilized by the aromatic ring and the nitrogen lone pair. This molecular ion can then undergo fragmentation. For this compound, logical fragmentation pathways include the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN), or the cleavage of the methyl group.

GC-MS Spectral Data

The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[8]

Table 4: Principal Mass Spectrometry Peaks (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 106 | ~100 | [M]⁺• (Molecular Ion) |

| 105 | ~15 | [M-H]⁺ |

| 79 | ~80 | [M-HCN]⁺• |

| 78 | ~25 | [M-H-HCN]⁺ |

| 52 | ~30 | [C₄H₄]⁺• or [C₃H₂N]⁺ |

The presence of a strong molecular ion peak at m/z = 106 is the primary confirmation of the compound's molecular weight. The intense peak at m/z = 79 corresponds to the characteristic loss of a molecule of HCN (27 Da) from the molecular ion, a common fragmentation pathway for aromatic nitriles.

Diagram 3: Proposed Mass Spectrometry Fragmentation Pathway

This diagram visualizes the most likely fragmentation of the molecular ion.

Caption: Primary fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The high dilution is essential to avoid overloading and saturating the GC column and MS detector.

-

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature program ensures good separation from any potential impurities.

-

-

Mass Spectrometry (MS) Method:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level is chosen because it provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analyzer: Scan range from m/z 40 to 300.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise arrangement of protons and carbons in the N-methylated, 2-substituted pyrrole ring. IR spectroscopy provides definitive evidence of the crucial nitrile functional group via its characteristic C≡N stretch. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable fingerprint, ensuring the identity and purity of this important synthetic building block for all subsequent research and development applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2064111, 1-Methylpyrrole-2-carbonitrile". PubChem, [Link]. Accessed Jan 11, 2026.

-

Anderson, H.J. & Loader, C.E. "Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles". Journal of the Chemical Society B: Physical Organic, 1971, pp. 1349-1351, [Link]. Accessed Jan 11, 2026.

-

Mou, Y., et al. "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors". Frontiers in Chemistry, vol. 10, 2022, [Link]. Accessed Jan 11, 2026.

-

Abraham, R.J., et al. "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles". Journal of the Chemical Society, Perkin Transactions 2, 1974, pp. 1004-1008, [Link]. Accessed Jan 11, 2026.

-

CIBTech. "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES". CIBTech Journal of Pharmaceutical Sciences, [Link]. Accessed Jan 11, 2026.

-

Der Pharma Chemica. "Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone". Der Pharma Chemica, 2013, 5(4):153-160, [Link]. Accessed Jan 11, 2026.

-

ResearchGate. "H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz)". ResearchGate, [Link]. Accessed Jan 11, 2026.

-

Semantic Scholar. "SYNTHESIS AND NMR-INVESTIGATION OF ANNELATED PYRROLE DERIVATIVES". Semantic Scholar, [Link]. Accessed Jan 11, 2026.

-

PubChem. "1-Methylpyrrole-2-carbonitrile". PubChem, [Link]. Accessed Jan 11, 2026.

-

ResearchGate. "¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.". ResearchGate, [Link]. Accessed Jan 11, 2026.

-

NIST. "1-methyl-1H-pyrrole-2-acetonitrile". NIST WebBook, [Link]. Accessed Jan 11, 2026.

-

ResearchGate. "The FTIR spectrum for Pyrrole". ResearchGate, [Link]. Accessed Jan 11, 2026.

-

Koca, İrfan, and İsmail Yıldırım. "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines." Organic Communications, vol. 5, no. 3, 2012, pp. 135-142, [Link]. Accessed Jan 11, 2026.

-

NIST. "1H-Pyrrole, 1-methyl-". NIST WebBook, [Link]. Accessed Jan 11, 2026.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 34884-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

biological activity of 1-methyl-1H-pyrrole-2-carbonitrile derivatives

An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-pyrrole-2-carbonitrile Derivatives

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] This guide focuses on a specific, highly versatile scaffold: This compound . The strategic placement of the N-methyl group and the electron-withdrawing 2-carbonitrile moiety creates a unique electronic environment that serves as a powerful starting point for the design of novel therapeutic agents.[2] We will explore the synthesis, diverse biological activities—including anticancer, enzyme inhibition, receptor modulation, and antimicrobial effects—and the critical structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.

The Chemical Foundation: Synthesis and Derivatization

The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility and the ease with which it can be modified. The this compound core is readily prepared, with modern methods offering significant improvements over historical multi-step procedures.[2]

Core Synthesis: The Chlorosulfonyl Isocyanate Route

A prevalent and efficient method for synthesizing the core structure involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide.[3] This approach provides the target compound in high yield and serves as a robust foundation for building derivative libraries.

-

Reaction Setup: A solution of 1-methylpyrrole (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, acetonitrile) is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C in an ice bath.

-

Addition of CSI: Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C. The reaction is highly exothermic and careful control is crucial.

-

Intermediate Formation: The reaction mixture is stirred at 0 °C for 1-2 hours, during which time a precipitate, the N-chlorosulfonyl carboxamide intermediate, typically forms.

-

Quenching and Nitrile Formation: Anhydrous N,N-dimethylformamide (DMF, molar excess) is added to the mixture. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. This step facilitates the decomposition of the intermediate to form the nitrile.

-

Work-up: The reaction is carefully quenched with ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Caption: General workflow for synthesizing the core scaffold.

Strategies for Derivatization

The true power of this scaffold lies in its potential for regioselective functionalization. The interplay between the electron-donating N-methyl group and the strongly electron-withdrawing 2-carbonitrile group dictates the reactivity of the pyrrole ring, allowing for controlled substitutions at specific positions, primarily C4 and C5, via electrophilic substitution reactions.[2] This enables the systematic exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activity

Derivatives of this compound have demonstrated a remarkable range of biological activities, validating their potential as templates for drug discovery across multiple therapeutic areas.

Enzyme Inhibition

The scaffold has proven to be an effective framework for designing potent and selective enzyme inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: Certain derivatives act as potent inhibitors of MAO-A, a key enzyme in the degradation of neurotransmitters like serotonin. For instance, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one (Compound 6 ) was identified as a highly selective MAO-A inhibitor with a competitive inhibition mechanism.[4] This activity is highly relevant for the development of novel antidepressants.

-

Glutathione Reductase (GR) Inhibition: GR is a critical antioxidant enzyme and a validated drug target for antimalarial therapies. N-methylpyrrole derivatives have been shown to be strong GR inhibitors, with some compounds exhibiting more potent activity than the reference inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea.[5][6] This highlights their potential as lead compounds for new antimalarial agents.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While studies have focused on structurally related α-amino pyrrole-2-carbonitriles, the findings strongly suggest the potential of the core scaffold. These compounds show a wide range of DPP-4 inhibitory activities, from nanomolar to micromolar, indicating that modifications can be tuned for high potency.[7] DPP-4 inhibitors are a major class of drugs for treating type 2 diabetes.

| Target Enzyme | Representative Derivative Class | Potency Range (IC₅₀) | Therapeutic Area |

| Monoamine Oxidase A (MAO-A) | 1-(1-methyl-1H-pyrrol-2-yl)propan-1-ones[4] | 0.162 µM | Depression |

| Glutathione Reductase (GR) | N-methylpyrrole Schiff bases[5][6] | Potent (unspecified) | Malaria |

| DPP-4 | α-amino pyrrole-2-carbonitriles[7] | nM to µM range | Type 2 Diabetes |

Anticancer Activity

The pyrrole scaffold is a recurring motif in anticancer agents. Derivatives of this compound have shown promise through various mechanisms.

-

Tubulin Polymerization Inhibition: 3-Aroyl-1-arylpyrroles (ARAPs), which share the core pyrrole structure, are potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[8] Specific derivatives with methyl or methoxy substitutions on the 1-phenyl ring show IC₅₀ values in the low micromolar range for tubulin inhibition and nanomolar range for cancer cell growth inhibition.[8][9]

-

Hedgehog Signaling Pathway Inhibition: Some ARAP derivatives also suppress the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers like medulloblastoma.[9]

-

Broad Antiproliferative Activity: Derivatives have been screened against various human cancer cell lines, including those for renal and breast cancer, with several compounds demonstrating significant and selective antiproliferative effects.[10][11]

Receptor Modulation

Modulating the activity of cellular receptors is a cornerstone of modern pharmacology. This scaffold provides a non-steroidal framework for achieving this.

-

Progesterone Receptor (PR) Antagonism: Non-steroidal derivatives incorporating the this compound moiety have been developed as moderate to potent progesterone receptor (PR) antagonists.[12] Compounds like 15 and 20 from the cited study demonstrated low nanomolar potency with good selectivity over other steroid receptors, making them attractive for applications in oncology and reproductive health.[12]

-

STING Receptor Agonism: The stimulator of interferon genes (STING) pathway is a key component of the innate immune system, and its activation is a promising strategy for cancer immunotherapy. Recently, 1H-pyrrole-3-carbonitrile derivatives were identified as potent STING agonists, inducing downstream signaling and the expression of target genes like IFNB1 and CXCL10.[13] This opens a new avenue for these compounds in immuno-oncology.

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrrole derivatives have long been recognized for their antibacterial and antifungal properties.[14][15]

-

Antibacterial Efficacy: Derivatives have shown significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[16][17][18][19] For example, a novel pleuromutilin derivative incorporating a pyrrole moiety exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.008 μg/mL against MRSA.[19]

-

Antifungal Potential: Various synthesized pyrrole derivatives have also been screened for antifungal activity against pathogens like Aspergillus niger and Candida albicans, with several compounds showing potent effects.[14][18]

Key Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for validating the biological activity of new chemical entities.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is a versatile method for determining the inhibitory potency (IC₅₀) of compounds against a target enzyme.

-

Preparation: Prepare serial dilutions of the test compounds and a known reference inhibitor in an appropriate buffer (e.g., Tris-HCl).

-

Reaction Initiation: In a 96-well microplate, add the assay buffer, the target enzyme (e.g., DPP-4, GR), and the test compound dilutions. Incubate for a pre-determined time at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin for DPP-4) to all wells to start the reaction.

-

Signal Detection: Measure the increase in fluorescence over time using a fluorometer. The rate of reaction is proportional to the slope of the fluorescence vs. time plot.

-

Data Analysis: Calculate the percentage of enzyme activity relative to a no-inhibitor control. Plot the percent activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a typical fluorometric enzyme inhibition assay.

Protocol 2: Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to assess the antiproliferative effects of compounds on cancer cell lines.[10]

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with SRB solution.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Reading: Measure the absorbance at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for various biological activities.

-

Importance of the Nitrile Group: The 3-carbonitrile group has been shown to be important for the inhibitory potency of derivatives against metallo-β-lactamases, suggesting a key interaction within the enzyme's active site.[20]

-

Influence of Aryl Substituents: In anticancer ARAP derivatives, substitutions on the 1-phenyl ring are critical. Methyl and methoxy groups enhance tubulin polymerization inhibition, while halogen atoms (Cl, F) also yield potent inhibitors.[8] For STING agonists, various substituents on the aniline ring system drastically affect activity, with electron-withdrawing and donating groups at different positions leading to potent compounds.[13]

-

Role of the N-Methyl Group: The N-methyl group blocks one potential site of metabolism and influences the electron density of the pyrrole ring, impacting its reactivity and interactions with biological targets.[2]

Caption: Key SAR insights for the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a class of compounds with immense therapeutic potential. Their synthetic tractability, coupled with a demonstrated ability to potently and selectively modulate a wide range of biological targets, makes them exceptionally valuable in modern drug discovery. The research highlighted in this guide showcases activities spanning oncology, infectious diseases, metabolic disorders, and neurology.

Future efforts should focus on:

-

Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of potent lead compounds to enhance their drug-like characteristics.

-

Exploration of New Targets: Leveraging the scaffold's versatility to design inhibitors or modulators for novel and challenging biological targets.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly expand chemical space and uncover new SAR insights.

The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents to address unmet medical needs.

References

-

This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists . Source: PubMed, URL: [Link]

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer . Source: National Institutes of Health (NIH), URL: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . Source: MDPI, URL: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . Source: PubMed Central, URL: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives . Source: ResearchGate, URL: [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles . Source: MDPI, URL: [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity . Source: Der Pharma Chemica, URL: [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor . Source: PubMed, URL: [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives . Source: CABI Digital Library, URL: [Link]

-

PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS . Source: ResearchGate, URL: [Link]

-

Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma . Source: National Institutes of Health (NIH), URL: [Link]

-

Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme . Source: PubMed, URL: [Link]

-

Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin . Source: Frontiers, URL: [Link]

-

Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors . Source: PubMed, URL: [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer . Source: ACS Publications, URL: [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . Source: MDPI, URL: [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines . Source: DR-NTU (Nanyang Technological University), URL: [Link]

-

Bioactive pyrrole-based compounds with target selectivity . Source: PubMed Central, URL: [Link]

-

Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives . Source: IJPRS, URL: [Link]

-

Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists . Source: PubMed, URL: [Link]

-

Pyrrole synthesis . Source: Organic Chemistry Portal, URL: [Link]

-

Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme . Source: ResearchGate, URL: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]

- 16. mdpi.com [mdpi.com]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 20. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the nitrile group in 1-methyl-1H-pyrrole-2-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 1-Methyl-1H-pyrrole-2-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the chemical . This molecule serves as a versatile building block in organic synthesis and drug discovery, deriving its unique chemical profile from the interplay between the electron-rich N-methylated pyrrole ring and the electron-withdrawing nitrile substituent. We will explore the nuanced reactivity of the cyano group, covering key transformations including hydrolysis, reduction, additions of organometallic reagents, and cycloaddition potential. This document is intended for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and field-proven experimental protocols to effectively utilize this scaffold in complex molecular design.

Introduction: Electronic Landscape of this compound

The reactivity of this compound is not defined by its nitrile group or pyrrole ring in isolation, but by their electronic synergy. The pyrrole ring is an electron-rich aromatic system, a characteristic that makes it highly susceptible to electrophilic attack, typically at the C2 or C5 positions.[1] However, the introduction of substituents dramatically alters this landscape.

In the target molecule, two key modulators are present:

-

N-Methyl Group : This is an electron-donating group, which further increases the electron density of the pyrrole ring, enhancing its nucleophilicity.[1][2]

-

C2-Carbonitrile Group (-C≡N) : This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon.[1][3]

This electronic tug-of-war has two primary consequences:

-

Reactivity of the Nitrile Group : The nitrile carbon becomes highly electrophilic, making it a prime target for nucleophilic attack.[4] The electron-rich pyrrole ring, directly attached to the nitrile, can modulate this electrophilicity.

-

Reactivity of the Pyrrole Ring : The powerful electron-withdrawing effect of the C2-cyano group deactivates the pyrrole ring towards electrophilic substitution. It directs incoming electrophiles primarily to the C4 position, effectively acting as a "meta"-directing group in the context of the pyrrole system.[1][5][6]

This guide will focus on the first consequence: the transformations centered on the versatile nitrile functional group.

Figure 1: A diagram illustrating the competing electronic effects within the this compound molecule.

Key Transformations of the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to a variety of nucleophilic additions, which serve as the foundation for its most important chemical transformations.

Hydrolysis to Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. For many pyrrole carbonitriles, this reaction is not trivial. Attempted acid-catalyzed hydrolysis often results in extensive decomposition and polymerization of the sensitive pyrrole ring.[5] The preferred method relies on strong basic conditions at elevated temperatures.

Causality Behind Experimental Choice: The pyrrole ring is unstable under strongly acidic conditions, leading to degradation. Basic hydrolysis avoids protonation of the ring, preserving its aromaticity. The use of a high-boiling point solvent like ethylene glycol allows the reaction to reach the necessary temperature to overcome the activation energy for the nucleophilic attack of hydroxide on the relatively stable nitrile group.

Reaction Scheme: this compound → 1-Methyl-1H-pyrrole-2-carboxylic acid

Figure 2: Generalized mechanism for the base-catalyzed hydrolysis of a nitrile group.

Experimental Protocol: Base-Catalyzed Hydrolysis [5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethylene glycol (approx. 20 mL per gram of nitrile).

-

Reagent Addition: Add potassium hydroxide (KOH) pellets (approx. 10 eq).

-

Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically 1-2 hours), cool the mixture to room temperature and dilute with water.

-

Acidification: Carefully acidify the aqueous solution with cold, concentrated hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction to Primary Amine

The reduction of the nitrile to a primary amine, (1-methyl-1H-pyrrol-2-yl)methanamine, is a high-yield transformation crucial for introducing a flexible aminomethyl linker. This is typically achieved through catalytic hydrogenation or with powerful hydride reagents.[7][8]

Causality Behind Experimental Choice:

-

Catalytic Hydrogenation (e.g., Raney Nickel) : This is often the most economical and scalable method.[8] The addition of ammonia is frequently used to suppress the formation of secondary and tertiary amine byproducts by competitively adsorbing to the catalyst surface and reacting with imine intermediates.[9]

-

Lithium Aluminum Hydride (LiAlH₄) : A highly effective but less functional-group-tolerant reagent. It delivers hydride ions (H⁻) in two successive nucleophilic additions to the nitrile carbon.[4][7] It is ideal for small-scale synthesis when other reducible groups are absent.

Reaction Scheme: this compound → (1-Methyl-1H-pyrrol-2-yl)methanamine

Figure 3: Workflow for the reduction of this compound using LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.